N'-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide
Description
N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is a complex organic compound featuring a pyrrolidine ring, a thiophene moiety, and a carboximidamide group
Properties
IUPAC Name |
N'-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S.HI/c1-10-5-8-16-11(10)9-14-12(13-2)15-6-3-4-7-15;/h5,8H,3-4,6-7,9H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKQYXAQHGFGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(=NC)N2CCCC2.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or amino alcohols.
Coupling Reactions: The thiophene and pyrrolidine moieties are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.
Final Assembly: The carboximidamide group is introduced in the final step, typically through the reaction of the intermediate with an appropriate amidine reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets. It may serve as a probe in biochemical assays or as a precursor for the synthesis of biologically active derivatives.
Medicine
Medically, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for their pharmacological activities .
Industry
In industry, this compound might be used in the development of new materials, such as organic semiconductors or corrosion inhibitors. Its structural features make it a candidate for various applications in material science.
Mechanism of Action
The mechanism of action of N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide would depend on its specific application. Generally, the thiophene moiety can interact with biological targets through π-π stacking or hydrogen bonding. The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional interaction sites.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Pyrrolidine Derivatives: Compounds such as nicotine and pyrrolidine-based alkaloids, which exhibit significant biological activities.
Uniqueness
N’-methyl-N-[(3-methylthiophen-2-yl)methyl]pyrrolidine-1-carboximidamide;hydroiodide is unique due to the combination of its structural features. The presence of both a thiophene ring and a pyrrolidine ring, along with a carboximidamide group, provides a versatile scaffold for the development of new compounds with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
